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molecular formula C7H9NO2 B048073 2-(Pyridin-3-yloxy)ethanol CAS No. 119967-49-6

2-(Pyridin-3-yloxy)ethanol

Cat. No. B048073
M. Wt: 139.15 g/mol
InChI Key: IFBXNOIFACMNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820677B2

Procedure details

3-hydroxypyridine (20.0 kg), ethylene carbonate (19.4 kg), K2CO3 (18.9 kg), and DMF (75.5 kg) were charged to a 400 L reactor and heated to 86° C. After 13 h, an aliquot was taken. There was still some 3-hydroxypyridine left by GC so more ethylene carbonate (1.0 kg) was added. After 20 h, the reaction was deemed complete. The reaction was cooled to 20° C., H2O (85 L) was slowly added to the 400 L reactor, and stirring continued for 30 min. The title compound was extracted with 35° C. CH2Cl2 (4×170 L) sending the CH2Cl2 extractions into the 1000 L portable tank. The aqueous layer was discarded, and the 400 L reactor was cleaned. The solution of the title compound in the 1000 L portable tank was transferred to the 400 L and distilled in the 400 L reactor sending the distillate to the 400 L receiver. Toluene (200 L) was added to the 400 L reactor and distilled sending the distillate to the 400 L receiver. The resulting oil was transferred to a 20 L glass bottle to produce 21.0 kg (72%) of the title compound of 100.0% GC purity.
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
19.4 kg
Type
reactant
Reaction Step One
Name
Quantity
18.9 kg
Type
reactant
Reaction Step One
Name
Quantity
75.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
catalyst
Reaction Step Three
Name
Quantity
85 L
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C1(=O)O[CH2:11][CH2:10][O:9]1.C([O-])([O-])=O.[K+].[K+].CN(C=O)C>C1(=O)OCCO1.O>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:1][CH2:11][CH2:10][OH:9])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 kg
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
19.4 kg
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
18.9 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75.5 kg
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=NC=CC1
Step Three
Name
Quantity
1 kg
Type
catalyst
Smiles
C1(OCCO1)=O
Step Four
Name
Quantity
85 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 20° C.
WAIT
Type
WAIT
Details
continued for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The title compound was extracted with 35° C
EXTRACTION
Type
EXTRACTION
Details
the CH2Cl2 extractions into the 1000 L portable tank
DISTILLATION
Type
DISTILLATION
Details
distilled in the 400 L reactor
ADDITION
Type
ADDITION
Details
Toluene (200 L) was added to the 400 L reactor
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
N1=CC(=CC=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 21 kg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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